molecular formula C13H15NO2 B11719831 Methyl 3-(7-Methyl-3-indolyl)propanoate

Methyl 3-(7-Methyl-3-indolyl)propanoate

Cat. No.: B11719831
M. Wt: 217.26 g/mol
InChI Key: NRKPACGMNKMEQQ-UHFFFAOYSA-N
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Description

Methyl 3-(7-Methyl-3-indolyl)propanoate is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with a methyl group at the 7th position and a propanoate ester group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(7-Methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include a methyl-substituted phenylhydrazine and a suitable ketone or aldehyde .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized for high yield and purity, typically involving the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-Methyl-3-indolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(7-Methyl-3-indolyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(7-Methyl-3-indolyl)propanoate involves its interaction with various molecular targets. The indole ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 3-(7-methyl-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H15NO2/c1-9-4-3-5-11-10(8-14-13(9)11)6-7-12(15)16-2/h3-5,8,14H,6-7H2,1-2H3

InChI Key

NRKPACGMNKMEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(=O)OC

Origin of Product

United States

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